Bis-hema ipdi
Description
Contextualization of Bis-HEMA IPDI within Reactive Oligomer Systems
This compound is a specific type of urethane (B1682113) dimethacrylate oligomer synthesized from 2-hydroxyethyl methacrylate (B99206) (HEMA) and isophorone (B1672270) diisocyanate (IPDI). evitachem.comsmolecule.com It falls under the category of reactive oligomers, which are moderately low molecular weight polymers that can further react to form a cross-linked network. nih.gov The synthesis typically involves a polyaddition reaction where the hydroxyl groups of HEMA react with the isocyanate groups of IPDI. evitachem.com A catalyst, such as dibutyltin (B87310) dilaurate, may be used to facilitate this reaction, which is often conducted under an inert atmosphere to prevent unwanted side reactions with moisture. evitachem.com
The structure of this compound, with its two methacrylate groups, allows it to act as a cross-linking agent during polymerization. When exposed to an initiation source, such as UV light or heat, the methacrylate double bonds can undergo free-radical polymerization, leading to the formation of a three-dimensional polymer network. evitachem.comsmolecule.com This ability to form durable and flexible polymers makes this compound a valuable component in various formulations, including dental materials, coatings, and adhesives. evitachem.com
Evolution of Methacrylate-Isocyanate Adducts in Polymer Chemistry Research
The development of methacrylate-isocyanate adducts has been a significant area of research in polymer chemistry, driven by the need for materials with tailored properties. These adducts are formed by reacting a molecule containing a hydroxyl group and a methacrylate group with a diisocyanate. This reaction creates a urethane linkage while preserving the polymerizable methacrylate functionality. njit.edu
Early research focused on creating monomers for dental composites, aiming to overcome the limitations of existing materials like Bis-GMA, which is highly viscous. pocketdentistry.com The synthesis of urethane dimethacrylates from various diisocyanates and hydroxyalkyl methacrylates allowed for the creation of a wide family of monomers with diverse chemical and physico-mechanical properties. pocketdentistry.com For instance, the reaction of diisocyanates with HEMA has been explored to produce adducts that can be used as dental adhesives. njit.edu
A key area of evolution has been the strategic selection of the diisocyanate component to control the properties of the resulting polymer. Diisocyanates can be aliphatic, cycloaliphatic, or aromatic, each imparting different characteristics to the final material. pocketdentistry.com For example, the use of isophorone diisocyanate (IPDI) has been shown to be advantageous in producing low-viscosity prepolymers. evonik.com Furthermore, research has explored the creation of "blocked" isocyanate adducts, where the isocyanate group is temporarily protected and can be de-blocked under specific conditions to initiate a reaction, offering controlled curing mechanisms. njit.edu
Fundamental Contributions of Isophorone Diisocyanate Derivatives to Cross-linked Networks
Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate that plays a crucial role in the synthesis of high-performance cross-linked networks. evonik.com A key feature of IPDI is the differential reactivity of its two isocyanate groups (one primary and one secondary), which allows for high selectivity in reactions with hydroxyl-containing compounds. evonik.com This selectivity is beneficial for creating prepolymers with a low concentration of residual monomeric diisocyanate. evonik.com
The incorporation of IPDI into polymer backbones, such as in this compound, contributes significantly to the properties of the resulting cross-linked network. The cycloaliphatic structure of IPDI imparts good light stability and weather resistance to the final polymer. The urethane linkages formed from the reaction of IPDI provide strong hydrogen bonding capabilities, which can enhance the mechanical properties and durability of the material. pocketdentistry.com
In dental research, HEMA/IPDI, a monomer derived from HEMA and IPDI, has been identified as a promising alternative to traditional monomers like Bis-GMA. pocketdentistry.comnih.gov Polymers derived from HEMA/IPDI have demonstrated lower viscosity, a higher degree of conversion during polymerization, lower water sorption, and improved mechanical properties such as higher modulus and hardness compared to Bis-GMA based polymers. pocketdentistry.comnih.gov The versatility of IPDI also extends to the creation of hybrid materials; for example, it can be used to synthesize heterofunctional monomers containing both isocyanate and trimethoxysilane (B1233946) groups, which can form polysiloxane networks with very high crosslink density and chemical resistance. evonik.com
Detailed Research Findings
Extensive research has been conducted to characterize the properties of this compound and related urethane dimethacrylates. These studies provide valuable data on their synthesis, physical and chemical properties, and performance in various applications.
Synthesis and Properties of this compound:
The synthesis of this compound is typically achieved through the reaction of 2-hydroxyethyl methacrylate (HEMA) and isophorone diisocyanate (IPDI). evitachem.comsmolecule.com The reaction can be carried out in one or two steps. smolecule.com The resulting compound is a viscous liquid, soluble in organic solvents like DMSO and acetone (B3395972), but generally insoluble in water. evitachem.comsmolecule.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C24H38N2O8 | smolecule.com |
| Appearance | Clear liquid or viscous material | evitachem.com |
| Solubility | Soluble in DMSO and organic solvents like acetone or ethyl acetate; insoluble in water | evitachem.comsmolecule.com |
| Reactivity | Highly reactive due to methacrylate and isocyanate functionalities | evitachem.com |
Comparative Analysis of Urethane Dimethacrylates:
Research has compared the properties of various urethane-dimethacrylate monomers for use in dental restorative materials. A study by Barszczewska-Rybarek et al. investigated homologous series of UDMAs synthesized from different oligoethylene glycols monomethacrylates and diisocyanates. nih.gov The findings highlighted HEMA/IPDI as a particularly promising monomer.
Table 2: Comparative Properties of HEMA/IPDI vs. Bis-GMA
| Property | HEMA/IPDI | Bis-GMA | Source |
|---|---|---|---|
| Viscosity | Lower | Higher | pocketdentistry.comresearchgate.net |
| Degree of Conversion | Higher | Lower | pocketdentistry.comnih.gov |
| Water Sorption | Lower | Higher | pocketdentistry.comnih.gov |
| Flexural Modulus | Higher | Lower | pocketdentistry.comnih.gov |
| Hardness | Higher | Lower | pocketdentistry.comnih.gov |
These findings underscore the advantages of using IPDI-based urethane dimethacrylates for achieving desirable properties in cross-linked polymer networks. The lower viscosity facilitates easier processing, while the higher degree of conversion leads to a more completely cured and stable material. pocketdentistry.comnih.gov The reduced water sorption is particularly beneficial in applications like dental composites, where moisture can degrade the material over time. pocketdentistry.com
Structure
2D Structure
Properties
CAS No. |
42405-01-6 |
|---|---|
Molecular Formula |
C24H38N2O8 |
Molecular Weight |
482.574 |
IUPAC Name |
2-Propenoic acid, 2-methyl-, 2-(((((1,3,3-trimethyl-5-(((2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)ethyl ester |
InChI |
InChI=1S/C24H38N2O8/c1-16(2)19(27)31-8-10-33-21(29)25-15-24(7)13-18(12-23(5,6)14-24)26-22(30)34-11-9-32-20(28)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,25,29)(H,26,30) |
InChI Key |
JQRKAXLVSDRXNM-UHFFFAOYSA-N |
SMILES |
C=C(C)C(OCCOC(NCC1(C)CC(C)(C)CC(NC(OCCOC(C(C)=C)=O)=O)C1)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bis-hema ipdi |
Origin of Product |
United States |
Synthesis and Chemical Modification Pathways of Bis Hema Ipdi
Methodologies for the Preparation of Bis-HEMA IPDI
The preparation of this compound is primarily achieved through a polyaddition reaction, a process where monomers react to form a polymer without the loss of any small molecules. This method is advantageous for producing a well-defined molecular structure.
The synthesis of this compound occurs via a polyaddition reaction, a step-growth polymerization process where monomers with different functional groups react to form macromolecules without generating byproducts. smolecule.com This exothermic reaction involves the formation of urethane (B1682113) linkages between the hydroxyl (-OH) groups of Hydroxyethyl (B10761427) Methacrylate (B99206) (HEMA) and the isocyanate (-NCO) groups of Isophorone (B1672270) Diisocyanate (IPDI). smolecule.com
The fundamental reaction is the formation of a urethane bond when an isocyanate group reacts with an alcohol group: R-NCO + R'-OH → R-NH-CO-OR' smolecule.com
In the specific synthesis of this compound, each of the two isocyanate groups on an IPDI molecule reacts with the hydroxyl group of a HEMA molecule. smolecule.com This creates a difunctional methacrylate monomer, effectively capping both ends of the IPDI core with HEMA units. smolecule.comsmellspedia.comprospecte.ro The reaction progress can be monitored using infrared spectroscopy by observing the disappearance of the characteristic isocyanate stretching band at approximately 2260 cm⁻¹. evitachem.com The formation of the urethane bond is confirmed by the appearance of characteristic infrared absorption peaks at 1531 cm⁻¹ (for the -NH group) and 1714 cm⁻¹ (for the C=O group). smolecule.com
To facilitate and control the rate of the urethane formation reaction, catalytic systems are employed. The most common catalyst for the synthesis of this compound is Dibutyltin (B87310) Dilaurate (DBTDL). smolecule.comevitachem.com This organotin compound is highly effective in promoting the reaction between isocyanates and diols to form polyurethanes. smolecule.com
The use of a catalyst like DBTDL is crucial for several reasons. It significantly increases the reaction rate, allowing for complete conversion in a reasonable timeframe. paint.org More importantly, it can enhance the selectivity of the reaction. In the case of IPDI, which has isocyanate groups of differing reactivity, DBTDL preferentially catalyzes the reaction of the secondary (cycloaliphatic) isocyanate group. researchgate.netscience.gov This selectivity is advantageous for controlling the structure of the resulting prepolymers and minimizing residual monomer content. paint.org Other catalysts, such as bismuth-based catalysts (e.g., K-KAT348), have also been used in similar urethane dimethacrylate syntheses. google.com
Optimizing reaction conditions is critical for maximizing the yield and purity of the this compound monomer. Key parameters that are carefully controlled include reactant stoichiometry, temperature, and reaction time.
A slight excess of Hydroxyethyl Methacrylate is often used, with a typical molar ratio of HEMA to IPDI ranging from 1.30:1 to 2.1:2, to ensure the complete consumption of the more reactive and expensive IPDI. smolecule.comgoogle.com This stoichiometric imbalance helps to minimize the presence of unreacted isocyanate groups in the final product, which could otherwise lead to undesirable side reactions or instability. smolecule.com
The reaction temperature is typically maintained in a range of 50°C to 90°C. smolecule.comevitachem.comgoogle.comktu.lt This temperature range provides a balance between achieving a practical reaction rate and preventing unwanted side reactions or polymerization of the methacrylate groups. smolecule.com The reaction is often carried out under an inert atmosphere, such as nitrogen, to prevent moisture from reacting with the isocyanate groups. evitachem.com
The table below summarizes typical reaction parameters for the synthesis of this compound.
| Parameter | Typical Value/Range | Purpose | Source(s) |
| Reactant Molar Ratio (HEMA:IPDI) | 1.30:1 to 2.1:2 | Ensures complete consumption of IPDI, minimizes residual isocyanate. | smolecule.comgoogle.com |
| Catalyst | Dibutyltin Dilaurate (DBTDL) | Increases reaction rate and enhances selectivity. | smolecule.comevitachem.comgoogle.com |
| Catalyst Concentration | ~0.1 - 0.5 wt% | Provides sufficient catalytic activity. | smolecule.comgoogle.com |
| Reaction Temperature | 50°C - 90°C | Balances reaction rate and prevention of side reactions. | smolecule.comevitachem.comgoogle.comktu.lt |
| Reaction Time | 45 minutes - 7 hours | Allows for complete conversion of reactants. | smolecule.comgoogle.comgoogle.com |
| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction of isocyanate groups with moisture. | evitachem.com |
Precursor Chemistry and Structural Influence on this compound Monomer
The chemical nature of the precursors, HEMA and IPDI, fundamentally dictates the structure and subsequent reactivity of the this compound monomer.
Hydroxyethyl Methacrylate (HEMA) is a bifunctional monomer that serves as a crucial building block in the synthesis of this compound. sinocurechem.com Its structure contains two key functional groups: a primary hydroxyl (-OH) group and a polymerizable methacrylate group (H₂C=C(CH₃)CO-). smolecule.comsinocurechem.com
The hydroxyl group is the site of reaction with the isocyanate groups of IPDI, enabling the formation of the urethane linkages that form the backbone of the adduct. smolecule.com The methacrylate group, on the other hand, does not participate in the initial urethane formation. Instead, it remains as a reactive terminal group on the synthesized this compound monomer. evitachem.com This methacrylate functionality is essential for the subsequent use of this compound, as it allows the monomer to undergo free-radical polymerization when exposed to initiators like UV light, forming a cross-linked polymer network. evitachem.com The presence of HEMA, therefore, directly imparts the polymerizable nature to the final urethane dimethacrylate monomer.
Isophorone Diisocyanate (IPDI) is a cycloaliphatic diisocyanate that forms the central core of the this compound monomer. A key feature of IPDI is the non-equivalent reactivity of its two isocyanate groups. paint.orgwikipedia.org One isocyanate group is primary (attached to a -CH₂- group), while the other is secondary (attached directly to the cyclohexane ring). wikipedia.org
This structural asymmetry results in a significant difference in their reaction rates, with the primary isocyanate group generally being more reactive than the secondary one in uncatalyzed reactions. wikipedia.org Furthermore, IPDI exists as a mixture of two stereoisomers, cis and trans, typically in a ratio of approximately 75:25 (cis to trans). paint.org While the reactivities of the isomers themselves are similar, the differential reactivity of the NCO groups is a defining characteristic. wikipedia.org
This reactivity difference is highly advantageous in synthesis, as it allows for selective reactions and the creation of prepolymers with low viscosity and a narrow molecular weight distribution. paint.org The choice of catalyst can further influence this selectivity. For instance, amine catalysts tend to accelerate the reaction of the primary isocyanate group, whereas organotin catalysts like DBTDL enhance the reactivity of the secondary isocyanate group. researchgate.net This controlled reactivity is essential for producing a consistent monomer product. paint.org
The table below highlights the key characteristics of IPDI's isocyanate groups.
| Isocyanate Group | Position | Relative Reactivity (Uncatalyzed) | Source(s) |
| Primary | Aliphatic (-CH₂-NCO) | More Reactive | wikipedia.org |
| Secondary | Cycloaliphatic (Cyclohexyl-NCO) | Less Reactive | wikipedia.org |
Advanced Synthetic Approaches and Analogous Compounds
The versatility of urethane dimethacrylates (UDMAs) in polymer chemistry, particularly in biomedical applications, has driven research into advanced synthetic methodologies. These efforts aim to create novel monomers with precisely controlled properties, leading to polymers with tailored performance characteristics. This section explores the synthesis of this compound derivatives designed for specific polymerization behaviors and provides a comparative analysis of synthetic strategies for other relevant UDMA compounds.
Exploration of this compound Derivatives for Tailored Polymerization Behavior
This compound, formed from the reaction of isophorone diisocyanate (IPDI) with 2-hydroxyethyl methacrylate (HEMA), serves as a foundational molecule for the development of advanced polymer networks. Researchers have explored various derivatives to fine-tune polymerization kinetics, enhance mechanical properties, and improve biocompatibility.
Another strategy focuses on modifying the hydrophilicity of the UDMA monomer to control water sorption and solubility in the resulting polymer, which is crucial for applications like dental resins. New aliphatic and aromatic urethane dimethacrylate monomers have been synthesized with pendant hydrophobic groups, such as phenyl methoxy or ethyl substituents. nih.gov These modifications have been shown to significantly reduce water uptake in the cured polymer. nih.gov For example, composite polymers containing pendant ethyl and phenyl methoxy groups exhibited a reduction in water uptake of nearly 30% and 40%, respectively, compared to a standard UDMA. nih.gov
Furthermore, research has been conducted on synthesizing novel UDMA monomers from alternative diisocyanates and oligoethylene glycol monomethacrylates to create materials with a wide range of physicochemical and mechanical properties. researchgate.net By systematically varying the diisocyanate core (aliphatic, cycloaliphatic, or aromatic) and the length of the oligoethylene glycol side chains, researchers can tailor properties such as viscosity, degree of conversion, polymerization shrinkage, and flexural strength of the resulting polymers. researchgate.net For example, a study comparing various UDMA monomers found that HEMA/IPDI was a particularly promising monomer, exhibiting lower viscosity and a higher degree of conversion, while its polymer had lower water sorption and higher modulus and hardness compared to Bis-GMA. researchgate.net
The table below summarizes the impact of different synthetic modifications on the properties of UDMA-based polymers.
| Modification Strategy | Key Reactants | Targeted Property Improvement | Resulting Polymer Characteristics |
| Introduction of Antibacterial Moieties | Diisocyanate (e.g., IPDI), functionalized methacrylate with tertiary amine, alkyl halide | Antibacterial efficacy | Reduced secondary caries in dental applications |
| Incorporation of Hydrophobic Groups | Diisocyanate, methacrylate with pendant phenyl methoxy or ethyl groups | Reduced water sorption and solubility | Enhanced durability and stability of the polymer matrix nih.gov |
| Variation of Diisocyanate and Glycol Moieties | Various diisocyanates (e.g., HMDI, TMDI, IPDI, CHMDI, TDI, MDI), oligoethylene glycol monomethacrylates | Tailored physicochemical and mechanical properties | Optimized viscosity, degree of conversion, and mechanical strength researchgate.net |
Comparative Synthesis Strategies of Other Urethane Dimethacrylates (UDMA)
The synthesis of UDMAs generally follows the addition reaction of a diisocyanate with a hydroxyalkyl methacrylate. However, the specific choice of reactants, catalyst, and reaction conditions can significantly influence the final product's purity, viscosity, and performance.
A common synthetic route for UDMAs involves the reaction of a diisocyanate, such as 2,4,4-trimethylhexamethylene diisocyanate (TMDI) or 1,3-bis(1-isocyanato-1-methylethyl)benzene (MEBDI), with a hydroxy-functionalized methacrylate like HEMA or its oligoethylene glycol analogues (e.g., DEGMMA, TEGMMA). mdpi.comnih.gov The reaction is typically carried out in a solvent like acetone (B3395972) and often utilizes a catalyst to facilitate the urethane linkage formation. researchgate.net Dibutyltin dilaurate (DBTDL) is a commonly used catalyst in these syntheses. researchgate.net
The choice of diisocyanate is a critical factor in determining the properties of the resulting UDMA. Aliphatic diisocyanates like hexamethylene diisocyanate (HMDI) and TMDI generally lead to more flexible polymer backbones, while cycloaliphatic diisocyanates like IPDI and 4,4'-methylenebis(cyclohexyl isocyanate) (CHMDI) can impart greater rigidity. researchgate.net Aromatic diisocyanates such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) can further increase rigidity and enhance mechanical properties, though they may be more prone to discoloration. researchgate.net
The following table provides a comparative overview of different synthesis strategies for various UDMA monomers.
| Diisocyanate | Methacrylate Precursor | Catalyst | Solvent | Key Features of Synthesis |
| 2,4,4-trimethylhexamethylene diisocyanate (TMDI) | N,N-(2-Hydroxyethyl)methylaminoethyl Methacrylate (HAMA) derivative | - | - | Multi-step synthesis involving transesterification and N-alkylation prior to reaction with diisocyanate. mdpi.com |
| 1,3-bis(1-isocyanato-1-methylethyl)benzene (MEBDI) | HEMA, DEGMMA, TEGMMA | - | - | Synthesis of a series of urethane-dimethacrylates with varying oligoethylene glycol chain lengths. nih.gov |
| Isophorone diisocyanate (IPDI) | HEMA | - | Acetone | Used to synthesize antibacterial monomers by reacting with a pre-functionalized methacrylate. researchgate.net |
| Hexamethylene diisocyanate (HMDI) | HEMA | Tin catalyst | - | Synthesis of a UDMA resin for dental bonding agents. researchgate.net |
Polymerization Kinetics and Mechanisms of Bis Hema Ipdi Systems
Free Radical Polymerization of Bis-HEMA IPDI Monomers
Free radical polymerization is a common method for curing this compound systems. evitachem.com This chain reaction process involves initiation, propagation, and termination steps, leading to the formation of a three-dimensional polymer network. mdpi.com
Initiation Mechanisms (e.g., Photoinitiation, Thermal Initiation)
The polymerization of this compound is initiated by the generation of free radicals. evitachem.com These reactive species can be produced through photoinitiation or thermal initiation. evitachem.comsmolecule.com
Photoinitiation: This method utilizes photoinitiators that absorb ultraviolet (UV) or visible light to generate free radicals. rsc.orgitu.edu.tr Upon irradiation, the photoinitiator molecule undergoes a cleavage reaction, forming two radical fragments. rsc.org These radicals then attack the methacrylate (B99206) double bonds of the this compound monomers, initiating the polymerization chain reaction. evitachem.comrsc.org Common photoinitiator systems include camphorquinone (B77051) (CQ) combined with an amine co-initiator, or phosphine (B1218219) oxide derivatives like TPO and BAPO. mdpi.comnih.gov The choice of photoinitiator can significantly influence the polymerization rate and the degree of conversion. nih.govnih.gov
Thermal Initiation: Heat can also be used to initiate the polymerization of this compound. smolecule.com Thermal initiators, such as peroxides or azo compounds, decompose at elevated temperatures to produce free radicals. These radicals then initiate the polymerization process in a similar manner to photoinitiation. The rate of thermal initiation is dependent on the temperature and the specific initiator used. scielo.br
Propagation and Chain Growth Dynamics
Once initiated, the polymer chain grows through the propagation step. evitachem.com The initial radical adds to the double bond of a this compound monomer, creating a new, larger radical. This new radical then reacts with another monomer, and the process repeats, leading to the rapid formation of long polymer chains. rsc.org
The kinetics of propagation are influenced by several factors, including monomer viscosity and the presence of hydrogen bonding. mdpi.com this compound, being a urethane (B1682113) dimethacrylate, can form strong hydrogen bonds, which can pre-associate the monomer molecules and potentially accelerate the polymerization process. mdpi.commdpi.com However, as the polymerization proceeds, the viscosity of the system increases dramatically. This phenomenon, known as the gel effect or autoacceleration, occurs because the growing polymer chains become entangled, reducing the mobility of the macroradicals and hindering termination reactions. acs.org This leads to a significant increase in the polymerization rate. mdpi.com
Termination Reactions within this compound Networks
Termination of the growing polymer chains can occur through several mechanisms, primarily combination or disproportionation. rsc.org In combination, two growing radical chains react to form a single, non-reactive polymer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end.
Within the highly crosslinked network of polymerized this compound, termination becomes diffusion-controlled. core.ac.ukmdpi.com As the network forms and viscosity increases, the large macroradicals have limited mobility, making it difficult for them to encounter each other and terminate. mdpi.com This leads to a state of "trapped" radicals within the polymer matrix, resulting in incomplete conversion of the methacrylate groups. core.ac.uk
Photopolymerization Studies of this compound
Photopolymerization is a widely used technique for curing this compound-based materials, particularly in applications like dental resins and nail coatings, due to its rapid cure times at ambient temperatures. smolecule.comgoogle.com
Influence of Photoinitiator Systems on Polymerization Efficacy
The choice of photoinitiator system is critical for the efficacy of this compound photopolymerization. nih.gov Different photoinitiators exhibit varying absorption spectra, quantum yields, and initiation efficiencies, all of which impact the polymerization kinetics and the final properties of the polymer network. mdpi.com
For instance, systems based on camphorquinone (CQ) and an amine co-initiator are common, but alternative photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) have been shown to offer different kinetic profiles. nih.gov Studies have shown that BAPO can lead to higher degrees of conversion and faster polymerization rates compared to CQ-based systems for certain dimethacrylate resins. nih.gov The concentration of the photoinitiator also plays a crucial role; higher concentrations can lead to a faster reaction rate but may also result in lower final conversion due to rapid vitrification of the system. mdpi.com
Below is a table summarizing the effects of different photoinitiator systems on the polymerization of dimethacrylate resins, which can be analogous to this compound systems.
| Photoinitiator System | Relative Polymerization Rate (Rpmax) | Final Degree of Conversion (DC) | Observations |
| CQ/EDMAB | Moderate | Moderate | A common and effective system for dental resins. nih.gov |
| TPO | High | High | Can lead to higher conversion and faster rates than CQ systems. nih.gov |
| BAPO | Very High | Very High | Often shows the highest polymerization rates and conversion among common photoinitiators. nih.gov |
This table is a generalized representation based on findings for dimethacrylate resins and may vary for specific this compound formulations.
Real-time Monitoring Techniques for Polymerization Kinetics (e.g., FTIR-ATR)
To understand the complex kinetics of this compound photopolymerization, real-time monitoring techniques are essential. Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) is a powerful tool for this purpose. mdpi.comyoutube.com
This technique allows for the continuous measurement of the concentration of methacrylate double bonds (C=C) as the polymerization reaction proceeds. youtube.com The decrease in the intensity of the infrared absorption band corresponding to the C=C bond (typically around 1635 cm⁻¹) is directly proportional to the degree of conversion of the monomer into polymer. science.gov By collecting spectra at regular intervals during UV or light exposure, a kinetic profile of the polymerization can be generated, showing the degree of conversion as a function of time. youtube.com This data provides valuable insights into the polymerization rate, the onset of autoacceleration, and the final conversion achieved. mdpi.com
The table below illustrates typical data that can be obtained from a real-time FTIR-ATR experiment for the photopolymerization of a dimethacrylate system.
| Time (seconds) | C=C Peak Area (arbitrary units) | Degree of Conversion (%) |
| 0 | 1.00 | 0 |
| 10 | 0.75 | 25 |
| 20 | 0.50 | 50 |
| 30 | 0.35 | 65 |
| 40 | 0.30 | 70 |
| 60 | 0.28 | 72 |
This table presents illustrative data to demonstrate the principle of real-time FTIR-ATR monitoring.
Effect of Irradiation Parameters on Network Formation
The formation of the polymer network from this compound systems, particularly in applications like dental resins, is critically dependent on irradiation parameters. These parameters, including light intensity, exposure time, and the distance of the light source, significantly influence the polymerization process and the final properties of the cured material. mdpi.comresearchgate.net
The depth of cure, a crucial factor in forming a uniform network, is directly related to the irradiation conditions. researchgate.net A semi-logarithmic relationship exists between the cure depth (Cd) and the maximum exposure (EMax), which can be plotted as a "working curve". googleapis.com This relationship helps in determining the energy required to sufficiently cure the resin at a specific depth. googleapis.com
Inadequate polymerization can occur if the light intensity is too low or the distance from the light source is too great. mdpi.comresearchgate.net For instance, studies on resin-based composites have shown that low light intensities (e.g., 300-650 mW/cm²) at a distance of 8 mm for 20 seconds can result in insufficient polymerization of a 2mm-thick layer. mdpi.com A bottom-to-top hardness ratio of 80% or higher is generally considered indicative of an adequate depth of cure. mdpi.com While increasing the exposure time can compensate for lower intensity to some extent, both intensity and time are critical variables. mdpi.comresearchgate.net
High-intensity curing lights can accelerate the polymerization reaction rate, which may negatively affect the integrity of interfaces, for example, in dental restorations. nih.gov A slower reaction, achieved with lower light intensity, allows for better stress moderation as the material sets. nih.gov However, the ultimate polymerization shrinkage appears to be independent of the light intensity, suggesting that the final degree of conversion can be similar under different intensity conditions, provided the total energy delivered is sufficient. nih.gov
The temperature within the resin also increases during polymerization, and this temperature rise is significantly influenced by light intensity and distance. mdpi.com Higher intensity and closer proximity of the light source lead to a greater temperature increase. mdpi.com
Table 1: Effect of Curing Protocol on Material Properties This table presents illustrative data based on findings for resin-based composites, demonstrating the impact of irradiation parameters.
| Curing Protocol (Intensity/Distance/Time) | Hardness Ratio (HR) (%) | Temperature Rise (°C) | Polymerization Adequacy |
| 300 mW/cm² / 8 mm / 20 s | 69.56 | 6.62 | Inadequate |
| 650 mW/cm² / 8 mm / 20 s | 74.60 | - | Inadequate |
| 650 mW/cm² / 0 mm / 40 s | 99.32 | - | Adequate |
| 1100 mW/cm² / 0 mm / 40 s | - | 18.12 | Adequate |
| Data derived from studies on conventional resin-based composites. mdpi.com |
Crosslinking Phenomena in this compound Polymerization
The polymerization of this compound, a urethane dimethacrylate, results in a rigid and highly cross-linked polymer matrix. pocketdentistry.com This process is typically a free-radical chain polymerization initiated by light (photopolymerization). evitachem.commdpi.com The resulting network structure is responsible for the material's mechanical strength and stability. evitachem.comnmranalyzer.com In this compound systems, two types of crosslinks are formed: permanent, covalent chemical crosslinks and reversible, physical crosslinks. researchgate.netnih.gov
Formation of Three-Dimensional Network Structures
The formation of a three-dimensional (3D) network in this compound polymerization occurs through a standard free-radical mechanism. evitachem.com The process can be broken down into three main stages:
Initiation: The process begins with the activation of a photoinitiator (like camphorquinone in dental systems) by UV/VIS light, which generates free radicals. pocketdentistry.comevitachem.com These radicals then react with the methacrylate double bonds present in the HEMA portion of the this compound molecule. evitachem.com
Propagation: The newly formed radical on the monomer molecule reacts with other this compound monomers, propagating the polymer chain. evitachem.com
Cross-linking: As the polymer chains grow, they are connected by the bifunctional nature of the this compound monomer. The methacrylate group at each end of the monomer can participate in different growing chains, creating covalent bonds that link them together. evitachem.com This process leads to the formation of a dense, 3D network structure that enhances the material's mechanical strength and durability. evitachem.com
The structure of the monomer itself influences the resulting network. The isophorone (B1672270) diisocyanate (IPDI) core provides a specific spatial arrangement that affects the final polymer architecture. evitachem.com The polymerization of these multifunctional monomers leads to the formation of heterogeneous morphologies, often described as being composed of highly crosslinked microgel agglomerates within a less crosslinked matrix. nih.govmdpi.com
Quantification of Crosslink Density in this compound Polymers
Crosslink density is a critical parameter that defines the number of crosslinks within a unit volume of the polymer and strongly influences its mechanical and physical properties. nmranalyzer.comtainstruments.com Several methods can be employed to quantify the chemical crosslink density in polymers like those derived from this compound.
Calculation from Degree of Conversion: One common approach is to calculate the crosslink density (q) based on the degree of conversion (DC) of the methacrylate double bonds. The theoretical crosslink density can be considered as the initial concentration of double bonds (XDB) in the monomer. core.ac.uk The actual crosslink density is then determined by the fraction of these bonds that have reacted. core.ac.uk
The formula is: q = XDB * DC core.ac.uk
XDB is calculated from the monomer's molecular weight. core.ac.uk
Swelling Method: This technique involves immersing a polymer sample in a suitable solvent. nmranalyzer.comjordilabs.com The extent of swelling is inversely related to the crosslink density; a more densely crosslinked network restricts solvent penetration and swells less. nmranalyzer.com The crosslink density can be calculated from the swollen volume or weight using the Flory-Rehner equation. nmranalyzer.comscielo.br This method, while widely used, can be time-consuming and the results depend on the solvent chosen. scielo.br
Dynamic Mechanical Analysis (DMA) and Rheology: These techniques measure the viscoelastic properties of the material. tainstruments.com For an unfilled thermoset polymer, the crosslink density can be calculated from the storage modulus (G' or E') measured in the rubbery plateau region, which is the flat region of the modulus curve above the glass transition temperature (Tg). tainstruments.com Dynamic shear tests can distinguish between physical and chemical crosslinks. scielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-field NMR is a non-destructive technique that can determine crosslink density by measuring the mobility of polymer chains. nmranalyzer.comjkxtac.com The T2 relaxation time reflects the degree of freedom of different chain types (crosslinked chains, dangling chains, free chains), allowing for the quantification of the crosslink network. jkxtac.com
Table 2: Crosslink Density and Related Properties for HEMA/IPDI Homopolymer This table compiles data from studies on urethane-dimethacrylate systems to illustrate typical values.
| Property | Value | Reference |
| Monomer Molecular Weight (MW) | 482.5 g/mol | core.ac.uk |
| Concentration of Double Bonds (XDB) | 4.15 mol/kg | core.ac.uk |
| Degree of Conversion (DC) | 0.52 (52%) | core.ac.ukresearchgate.net |
| Calculated Crosslink Density (q) | 2.14 mol/kg | core.ac.uk |
| Flexural Modulus | 4406 MPa | mdpi.comresearchgate.net |
| Impact Strength | 3.1 kJ/m² | mdpi.comresearchgate.net |
Mechanisms of Physical Crosslinking via Hydrogen Bonding in Urethane Dimethacrylates
The urethane linkages (-NH-COO-) within the polymer backbone, derived from the IPDI component, are key to this phenomenon. pocketdentistry.com The hydrogen atom on the nitrogen (the proton donor) can form a hydrogen bond with an electronegative atom, such as the carbonyl oxygen (the proton acceptor) in another urethane group or an ester group. researchgate.netnih.gov
While strong, the hydrogen bonds in urethane systems (e.g., NH···O) are generally considered weaker than those formed by hydroxyl groups (-OH), such as in Bis-GMA (O-H···O). researchgate.netnih.govnist.gov Nonetheless, the urethane hydrogen bonds are sufficiently strong to improve the durability and mechanical properties of the resulting polymer network. pocketdentistry.commdpi.com The formation of these physical crosslinks is a significant factor contributing to the performance of this compound-based materials. nist.govnih.gov
Table 3: Comparison of Hydrogen Bond Types in Dimethacrylates
| Monomer Type | Hydrogen Bond Donor Group | Hydrogen Bond Type | Relative Strength | Reference |
| This compound (UDMA-type) | Urethane (-NH) | NH···O, NH···N | Weaker | researchgate.netnih.gov |
| Bis-GMA | Hydroxyl (-OH) | O-H···O | Stronger | researchgate.netnih.gov |
| TEGDMA | None | None (can act as acceptor) | N/A | nih.gov |
Polymer Network Architecture and Supramolecular Organization
Elucidation of Polymer Network Structural Heterogeneity
The polymerization of dimethacrylate monomers is characterized by the formation of a heterogeneous structure. core.ac.ukmdpi.com This heterogeneity arises from the complex polymerization kinetics, which include autoacceleration and autodeceleration, leading to a non-uniform distribution of crosslinks. core.ac.uk
A key feature of the structural heterogeneity in Bis-HEMA IPDI and similar dimethacrylate polymer networks is the formation of microgel agglomerates. core.ac.ukmdpi.com During polymerization, highly crosslinked regions, known as microgels, form and subsequently agglomerate into larger clusters. core.ac.uk These densely packed microgel domains are embedded within a less crosslinked matrix, creating a distinct nodular morphology. mdpi.comhueuni.edu.vnmdpi.com The size and distribution of these microgel agglomerates are critical factors influencing the mechanical performance of the final polymer. core.ac.ukmdpi.com For instance, both this compound and Bis-GMA organize into microgel agglomerates of similar sizes during polymerization. mdpi.com However, the impact resistance of these materials can differ significantly, suggesting that the nature of the bonds holding these agglomerates together is of paramount importance. mdpi.com
The chemical structure of the monomer unit is a primary determinant of the resulting polymer network morphology. core.ac.ukmdpi.com Factors such as the monomer's size, stiffness, and the presence of specific functional groups dictate the polymerization process and the final network architecture. mdpi.com
The table below presents a comparison of properties for different dimethacrylate monomers, highlighting the influence of their chemical structure.
| Monomer | Molecular Weight ( g/mol ) | Viscosity (Pa·s) | Concentration of Double Bonds (XDB) (mol/kg) | Degree of Conversion (DC) (Homopolymer) (%) |
| This compound | 482.5 | 12 | 4.15 | 48 |
| Bis-GMA | 512.6 | 1200 | 3.90 | 40 |
| TEGDMA | 286.3 | 0.011 | 6.98 | 55 |
Data compiled from multiple sources. core.ac.ukmdpi.comresearchgate.net
Molecular Interactions within this compound Polymer Networks
The urethane (B1682113) linkages (-NH-COO-) inherent to the this compound structure are pivotal sites for intermolecular hydrogen bonding. mdpi.commdpi.comacs.org The N-H group acts as a proton donor, while the carbonyl oxygen (C=O) serves as a proton acceptor, leading to the formation of N-H···O=C hydrogen bonds. mdpi.compoliuretanos.com.br Spectroscopic analyses have shown that a significant portion of the N-H groups in urethane systems are involved in hydrogen bonding. poliuretanos.com.br In addition to self-association between urethane groups, hydrogen bonds can also form between the urethane N-H and the ester carbonyl groups from the methacrylate (B99206) portion of the monomer. poliuretanos.com.br The strength of these hydrogen bonds is a critical factor in the material's properties. mdpi.com
The hydrogen bonds formed by the urethane groups act as physical crosslinks, enhancing the cohesive energy of the polymer network. poliuretanos.com.brmdpi.com These interactions contribute to the material's stiffness and strength by creating a more interconnected and rigid structure. mdpi.comacs.org The presence of these reversible physical crosslinks allows for energy dissipation under stress, which can improve the material's toughness. rsc.org However, the hydrogen bonds in urethane systems (N-H···O) are generally considered to be of moderate strength compared to other types, such as the O-H···O bonds found in polymers like poly(Bis-GMA). mdpi.com This difference in hydrogen bond strength can explain why, despite having a heterogeneous microgel structure, poly(Bis-GMA) can exhibit higher impact resistance than poly(this compound). mdpi.com The stronger hydrogen bonds in poly(Bis-GMA) are more effective at holding the microgel agglomerates together, thus withstanding higher impact energies. mdpi.comresearchgate.net
The table below outlines the types of hydrogen bonds and their relative energies, which influence the properties of dimethacrylate polymers.
| Hydrogen Bond Type | Donor | Acceptor | Relative Energy |
| Urethane-Urethane | N-H | C=O (Urethane) | Moderate |
| Urethane-Ester | N-H | C=O (Ester) | Moderate |
| Hydroxyl-Hydroxyl | O-H | O-H | Strong |
Topo-structural Evolution During Polymerization
The development of the polymer network structure is a dynamic process that evolves throughout the polymerization reaction. Initially, the reaction of monomers leads to the formation of small, branched polymers. As the reaction progresses, these structures grow and crosslink, leading to a rapid increase in viscosity and the onset of autoacceleration, also known as the gel effect. acs.org This is the stage where the highly crosslinked microgel particles begin to form. hueuni.edu.vn
Further polymerization leads to the growth and agglomeration of these microgels. core.ac.uk Finally, the polymerization slows down as mobility becomes restricted, a stage known as vitrification. researchgate.net At this point, the final network structure, with its characteristic heterogeneity of dense microgel agglomerates within a less crosslinked matrix, is largely established. hueuni.edu.vnresearchgate.net The evolution of this topo-structural landscape is directly influenced by the initial monomer composition and the reaction conditions. core.ac.ukmdpi.com
Investigating the Degree of Conversion in this compound Systems
The degree of conversion (DC) is a crucial parameter for evaluating the polymerization efficiency of dental resins, as it influences the material's mechanical behavior. researchgate.net Research indicates that this compound, when compared to the commonly used Bis-GMA, can produce homopolymer networks with a higher degree of conversion. mdpi.com Specifically, one study found the DC of a this compound homopolymer to be higher than that of a Bis-GMA homopolymer, which was reported to be 40%. researchgate.netmdpi.com This lower DC in Bis-GMA is attributed to the monomer's low elasticity and mobility due to its long, spacious structure and strong intermolecular hydrogen bonds that increase viscosity. mdpi.com
However, the cycloaliphatic IPDI core in this compound introduces a high molecular stiffness, which can also result in a relatively low DC in its homopolymer form. researchgate.net Despite this, HEMA/IPDI has been identified as a promising alternative monomer because it exhibits a higher degree of conversion compared to Bis-GMA. pocketdentistry.comnih.gov
The introduction of a reactive diluent, such as Triethylene glycol dimethacrylate (TEGDMA), has been shown to significantly increase the degree of conversion in copolymer systems. researchgate.net For instance, copolymers of this compound and TEGDMA demonstrate higher DC values than their respective homopolymers. researchgate.netmdpi.com This increase is associated with a reduction in resin viscosity and an increase in molecular mobility. researchgate.net As the concentration of TEGDMA increases in copolymers with this compound, the degree of conversion also increases. researchgate.net
It is important to note that the method used to measure DC can influence the results, particularly for monomers with greater stiffness. researchgate.net
Table 1: Degree of Conversion (DC) in Various Polymer Systems
| Polymer System | Composition (wt%) | Degree of Conversion (DC) (%) | Key Observations | Source |
| Homopolymers | ||||
| Bis-GMA | 100 | 40 | Lowest DC among compared homopolymers due to low monomer mobility. | researchgate.netmdpi.com |
| HEMA/IPDI | 100 | >40 | Higher DC than Bis-GMA homopolymer. | mdpi.com |
| TEGDMA | 100 | Higher than Bis-GMA | More elastic than HEMA/IPDI homopolymer. | mdpi.com |
| Copolymers | ||||
| HEMA/IPDI–TEGDMA | 80:20 | Higher than homopolymers | DC increases with TEGDMA content. | researchgate.netmdpi.comresearchgate.net |
| HEMA/IPDI–TEGDMA | 60:40 | Higher than 80:20 formulation | Demonstrates the positive effect of the reactive diluent on conversion. | researchgate.netmdpi.comresearchgate.net |
| Bis-GMA–TEGDMA | 80:20 | Higher than homopolymers | DC increases with TEGDMA content. | researchgate.netmdpi.com |
| Bis-GMA–TEGDMA | 60:40 | Higher than 80:20 formulation | Shows a similar trend to the HEMA/IPDI system. | researchgate.netmdpi.com |
Correlation Between Monomer Conversion and Network Formation Progression
The progression of monomer conversion is directly linked to the formation and structural characteristics of the resulting polymer network. The polymerization of multifunctional monomers like this compound leads to the creation of a rigid, highly cross-linked polymer matrix. pocketdentistry.com The degree of conversion is a critical factor that dictates the crosslink density and, consequently, the physico-mechanical properties of the final network. mdpi.comresearchgate.net
Studies comparing HEMA/IPDI with Bis-GMA have shown that the former can create a network with a higher crosslink density. mdpi.com This is a result of both a higher concentration of double bonds in the monomer and a higher degree of conversion achieved during polymerization. mdpi.com Even though both monomers form strong hydrogen bonds, the resulting network properties can differ. For example, the impact strength of a Bis-GMA homopolymer was found to be twice as high as that of a HEMA/IPDI homopolymer, a behavior not directly attributed to the degree of conversion but possibly to other structural factors. mdpi.com
The addition of a reactive diluent like TEGDMA not only enhances the degree of conversion but also influences the final network properties. In copolymers of HEMA/IPDI and TEGDMA, an increase in elasticity was observed despite the increase in DC. mdpi.com This is because the TEGDMA homopolymer is inherently more elastic than the HEMA/IPDI homopolymer. mdpi.com Consequently, increasing the TEGDMA content leads to a decrease in the flexural modulus and an increase in the flexural strength of the copolymer network. mdpi.com This demonstrates that while a higher DC generally leads to a more robust network, the chemical nature of the comonomers plays a crucial role in tailoring the specific mechanical characteristics of the polymer.
Interactions and Co Polymerization of Bis Hema Ipdi with Allied Monomers
Synergistic Effects in Binary and Ternary Bis-HEMA IPDI Formulations
The combination of this compound with other dimethacrylates in binary and ternary systems can result in polymer networks with enhanced characteristics compared to the individual homopolymers. nih.gov These synergistic effects are often attributed to improved polymerization kinetics, altered network structures, and modified intermolecular interactions.
Co-polymerization with Bisphenol A Glycidyl Dimethacrylate (Bis-GMA)
Bis-GMA is a widely used high-molecular-weight monomer in dental composites, known for its low polymerization shrinkage and high modulus. mdpi.commdpi.com However, its high viscosity necessitates the use of diluents. mdpi.comsemanticscholar.org Co-polymerizing this compound with Bis-GMA can address some of the limitations of Bis-GMA-based systems. Research has shown that incorporating this compound, which has a lower viscosity than Bis-GMA, can improve the handling properties of the resin mixture. mdpi.compocketdentistry.com
Integration with Triethylene Glycol Dimethacrylate (TEGDMA) as a Reactive Diluent
TEGDMA is a low-viscosity reactive diluent commonly added to dimethacrylate resin formulations to reduce viscosity and enhance monomer conversion. mdpi.comsemanticscholar.org When integrated into this compound formulations, TEGDMA plays a crucial role in modulating the properties of the resulting polymer network.
Studies have demonstrated that the addition of TEGDMA to this compound systems leads to a significant increase in the degree of conversion. mdpi.comresearchgate.net This is attributed to the increased mobility of the reacting species in the less viscous monomer mixture. The copolymerization of this compound with TEGDMA has been shown to improve the degree of conversion more effectively than in Bis-GMA/TEGDMA systems. mdpi.com
The mechanical properties of this compound/TEGDMA copolymers are also influenced by the monomer ratio. For instance, increasing the TEGDMA content in HEMA/IPDI–TEGDMA copolymers has been observed to increase the flexural strength. mdpi.com Conversely, the flexural modulus of these copolymers tends to decrease with a higher TEGDMA fraction, indicating an increase in elasticity. mdpi.com This allows for the fine-tuning of the mechanical response of the material by adjusting the this compound to TEGDMA ratio.
Table 1: Effect of TEGDMA content on the mechanical properties of HEMA/IPDI-TEGDMA copolymers
| Property | HEMA/IPDI Homopolymer | HEMA/IPDI–TEGDMA (80:20) | HEMA/IPDI–TEGDMA (60:40) |
| Flexural Strength (MPa) | 85 | 90 | 102 |
| Flexural Modulus (MPa) | 4406 | 4283 | - |
| Degree of Conversion (%) | 48 | - | - |
Data sourced from a comparative study on dimethacrylate polymer networks. mdpi.com
Formulation Dynamics with Other Urethane (B1682113) Dimethacrylates (UDMA)
This compound belongs to the broader class of urethane dimethacrylates (UDMA), which are valued for their toughness and flexibility. nih.gov Formulations combining this compound with other UDMA monomers can be designed to achieve a specific balance of properties. The chemical structure of the diisocyanate and the polyol components of the UDMA monomers significantly influences their viscosity, reactivity, and the final properties of the polymer network. pocketdentistry.comnih.gov
Research has explored various UDMA monomers as alternatives or additions to traditional dental resin systems. mdpi.compocketdentistry.com For example, a study comparing different UDMA-based copolymers with a standard HEMA/TMDI–Bis-GMA–TEGDMA formulation found that a copolymer containing a UDMA with a diethylene glycol monomethacrylate wing and an isophorone (B1672270) core (DEGMMA/IPDI) exhibited improved degree of conversion and mechanical properties. mdpi.com This highlights the potential for creating advanced materials by strategically blending different UDMA structures, including this compound, to optimize performance. The presence of urethane linkages in these formulations can form strong hydrogen bonds, which contributes to the durability of the resulting polymer matrix. mdpi.com
Impact of Monomer Ratio on Polymerization and Network Characteristics
The ratio of this compound to its co-monomers is a critical factor that dictates the polymerization process and the final architecture of the polymer network. By carefully controlling these ratios, it is possible to engineer materials with tailored properties.
Optimization of Monomer Blends for Desired Network Formation
The optimization of monomer blends is essential for achieving a polymer network with the desired combination of mechanical strength, flexibility, and conversion. In blends of this compound and TEGDMA, the ratio of the two components directly affects the network's characteristics. As seen in the HEMA/IPDI-TEGDMA system, increasing the proportion of the reactive diluent TEGDMA can enhance flexural strength while reducing the modulus, offering a pathway to less brittle materials. mdpi.com
The goal of optimization is often to find a "sweet spot" that balances competing properties. For instance, while high concentrations of reactive diluents can improve the degree of conversion, they might also lead to increased polymerization shrinkage, a critical consideration in applications like dental fillings. pocketdentistry.com Therefore, the optimization process involves a comprehensive evaluation of various properties as a function of the monomer blend composition. Research indicates that the copolymerization of dimethacrylates with hydrogen bond proton donors (like UDMA and Bis-GMA) with those having only proton acceptors (like TEGDMA) generally improves the degree of conversion. mdpi.com
Phase Behavior and Miscibility in Multi-component Systems
In multi-component monomer systems, the miscibility of the components is crucial for forming a homogeneous polymer network. mdpi.com Poor miscibility can lead to phase separation, where distinct domains enriched in one of the components are formed. researchgate.net This phase separation can occur during polymerization, a phenomenon known as polymerization-induced phase separation. acs.org
The resulting morphology, whether homogeneous or phase-separated, has a profound impact on the material's properties. For instance, in some systems, a co-continuous morphology, where two distinct phases are interpenetrating, can lead to a unique combination of properties. uni-koeln.de The miscibility of this compound with other monomers like Bis-GMA and TEGDMA is influenced by their chemical structures and the interactions between them, such as hydrogen bonding. mdpi.com The presence of different functional groups and the flexibility of the monomer backbones play a significant role in determining the phase behavior of the mixture before and during polymerization. mdpi.com Research on similar multi-component hydrogel systems has shown that the degree of phase separation can affect properties like oxygen permeability. researchgate.net Understanding and controlling the phase behavior is therefore a key aspect of designing high-performance polymer networks based on this compound.
Interfacial Interactions within Filled this compound Composites
Role of this compound in Organic-Inorganic Coupling Mechanisms
The adhesion between the hydrophilic inorganic filler and the hydrophobic organic polymer matrix is a fundamental challenge in composite science. While dedicated coupling agents, such as silanes, are frequently employed to bridge this gap, the intrinsic chemical functionalities of the this compound monomer itself contribute significantly to interfacial adhesion. taylor.edurevmaterialeplastice.ro These interactions can be a combination of secondary forces and potential primary chemical bonds.
The structure of this compound contains urethane linkages (-NH-COO-), hydroxyl groups (-OH), and methacrylate (B99206) groups (C=C). These functional groups can engage in interactions with the surfaces of common inorganic fillers like silica (B1680970) (SiO2) or glass, which are typically rich in surface hydroxyl (-OH) groups.
Key coupling mechanisms involving this compound include:
Hydrogen Bonding : The nitrogen-hydrogen (N-H) and carbonyl (C=O) groups within the urethane linkage are capable of acting as hydrogen bond donors and acceptors, respectively. These can form strong hydrogen bonds with the hydroxyl groups on the filler surface. This physical cross-linking contributes to the adhesion between the matrix and the filler, creating a stable interphase. mdpi.com
Polar and Dipole-Dipole Interactions : The polarity of the urethane and hydroxyl groups facilitates strong adhesive forces with the polar surface of inorganic fillers. iupac.org
Covalent Bonding : Although less common without specific surface functionalization of the filler, the methacrylate groups of this compound offer sites for covalent linkage. If a filler is treated with a silane (B1218182) coupling agent that also possesses a methacrylate group (e.g., 3-methacryloxypropyltrimethoxysilane), the this compound can co-polymerize with the functionalized surface of the filler, creating a direct and robust covalent bond across the interface. taylor.edu Furthermore, residual isocyanate groups (-NCO) from the synthesis of this compound, though typically minimized, are highly reactive and could potentially form covalent urethane bonds with surface hydroxyls on the filler. researchgate.net
| Interaction Type | This compound Functional Group(s) | Filler Surface Functional Group | Bond Nature |
|---|---|---|---|
| Hydrogen Bonding | Urethane (-NH-COO-), Hydroxyl (-OH) | Hydroxyl (-OH) | Physical |
| Polar Interactions | Urethane (-NH-COO-), Hydroxyl (-OH) | Hydroxyl (-OH), Siloxane (Si-O-Si) | Physical |
| Covalent Bonding (via coupling agent) | Methacrylate (-C(CH₃)=CH₂) | Methacrylate-functionalized surface | Chemical |
| Covalent Bonding (potential) | Residual Isocyanate (-NCO) | Hydroxyl (-OH) | Chemical |
Network Formation Around Filler Particles and Interfacial Zones
Research has shown that polymer networks derived from dimethacrylates like this compound are not uniform. Instead, they often exhibit a heterogeneous morphology characterized by highly cross-linked microgel agglomerates embedded within a less cross-linked matrix. mdpi.com This structure arises during polymerization, where localized regions of high monomer concentration polymerize rapidly into dense nodules. The presence of filler particles can influence this process, potentially acting as nucleation sites for polymerization and altering the size and distribution of these microgel domains within the interfacial zone.
In this compound based systems, the network is stabilized by two types of cross-links:
Permanent, Covalent Cross-links : Formed by the free-radical polymerization of the methacrylate groups, linking the oligomer chains together. evitachem.com
Physical Cross-links : Arising from the strong, directional hydrogen bonds between the urethane groups of adjacent polymer chains. mdpi.com
| Property | HEMA/IPDI | Bis-GMA (for comparison) | TEGDMA (for comparison) | Key Finding/Reference |
|---|---|---|---|---|
| Degree of Conversion (DC) | ~53% | ~40% ▼ | ~60% ▲ | HEMA/IPDI shows a higher DC than the rigid Bis-GMA monomer. researchgate.net |
| Flexural Modulus (MPa) | 4406 MPa | 3876 MPa ▼ | 3910 MPa ▼ | The HEMA/IPDI network is significantly stiffer than Bis-GMA and TEGDMA networks. mdpi.comresearchgate.net |
| Flexural Strength (MPa) | ~85 MPa | ~112 MPa ▲ | ~96 MPa ▲ | Despite high modulus, the HEMA/IPDI homopolymer shows lower flexural strength than Bis-GMA. mdpi.com |
| Predominant Cross-links | Covalent & Hydrogen Bonds | Covalent & Hydrogen Bonds | Covalent | The urethane groups in HEMA/IPDI provide strong physical cross-links via hydrogen bonding. mdpi.com |
Degradation Pathways and Mechanisms of Bis Hema Ipdi Based Polymers
Hydrolytic Degradation Mechanisms of Urethane (B1682113) Bonds
Urethane bonds, which form the backbone of Bis-HEMA IPDI polymers, are generally more resistant to hydrolysis than the ester groups also present in the methacrylate (B99206) portion of the monomer. mdpi.commdpi.com However, over time, these linkages can still undergo hydrolytic scission, a process that involves the chemical reaction of the polymer with water. carbodiimide.com This degradation is a significant factor in the material's long-term stability and can be influenced by several environmental factors.
Influence of Water and Environmental Factors on Network Stability
The stability of the this compound polymer network is significantly affected by water sorption. nih.gov The presence of polar groups such as urethanes, esters, and ethers in the polymer structure makes them hydrophilic, leading to water absorption. mdpi.com This absorbed water can act as a plasticizer, reducing the material's mechanical properties, and can also directly participate in the hydrolysis of chemical bonds within the polymer network. nih.govmdpi.com
The rate of hydrolysis is not solely dependent on the presence of water. Environmental factors such as pH and temperature can accelerate the degradation process. mdpi.comcarbodiimide.com For instance, both acidic and basic conditions can catalyze the hydrolysis of urethane and ester linkages. mdpi.com In the oral environment, dental materials are exposed to fluctuating pH levels due to diet and bacterial metabolism, which can contribute to their degradation over time. mdpi.com
Identification of Degradation Products and Pathways
The hydrolytic degradation of this compound-based polymers proceeds through the cleavage of susceptible bonds within the polymer network, primarily the urethane and ester linkages. The hydrolysis of a urethane bond typically results in the formation of a carbamic acid, which is unstable and further decomposes into an amine and carbon dioxide. The hydrolysis of the ester groups in the methacrylate portion of the polymer yields a carboxylic acid and an alcohol.
In the context of urethane dimethacrylate (UDMA)-based materials, which share structural similarities with this compound, studies have identified degradation byproducts. For example, under the influence of Streptococcus mutans, a light-cured UDMA resin block was found to biodegrade, producing urethane methacrylate (UMA) and urethane. nih.gov The degradation of the isocyanate component, Isophorone (B1672270) Diisocyanate (IPDI), is noted to produce less toxic products compared to aromatic isocyanates. 4medchem.com
The specific degradation pathway and the resulting products can be influenced by the degradation environment. For instance, in the presence of moisture, this compound can react to form urea (B33335) linkages, which may alter the stability of the formulation. evitachem.com High temperatures can also lead to hazardous decomposition products, including oxides of carbon and nitrogen. denato.cz
Enzymatic Degradation Potential in Biomaterial Contexts
In biological environments, such as the oral cavity or within the body, the degradation of this compound-based polymers can be accelerated by the action of enzymes. mdpi.com This enzymatic degradation is a critical consideration for biomaterials, as it can affect their biocompatibility and functional lifespan.
Investigation of Enzyme-Mediated Scission of Polymer Linkages
Enzymes, particularly esterases and proteases, can catalyze the hydrolysis of ester and urethane bonds in the polymer network. mdpi.comresearchgate.net For example, cholesterol esterase has been shown to degrade urethane-containing dental composites. researchgate.net Salivary enzymes also contribute to the biodegradation of resin-based composites by catalyzing hydrolytic degradation. mdpi.com
Studies have shown that certain enzymes can cleave urethane linkages. For instance, papain, a thiol protease, has been reported to mediate the hydrolysis of polyurethanes. researchgate.net The rate and extent of enzymatic degradation are dependent on several factors, including the specific enzyme, the chemical structure of the polymer, and the accessibility of the polymer linkages to the enzyme. researchgate.netacs.org For example, the cyclic structure of IPDI in some polyurethanes has been shown to reduce interaction with water, leading to a lower biodegradation rate compared to polyurethanes with linear hard segments. researchgate.net
The table below summarizes findings on the enzymatic degradation of related polymer systems.
| Enzyme | Polymer System | Observed Effect | Reference |
| Cholesterol Esterase | Urethane-modified bisGMA/TEGDMA composites | Release of bishydroxypropoxyphenyl propane (B168953) (bisHPPP) | researchgate.net |
| Streptococcus mutans | Urethane dimethacrylate (UDMA) resin | Production of urethane methacrylate (UMA) and urethane | nih.gov |
| Papain, Bromelain, Ficin (Thiol proteases) | Polyurethanes (PUs) | High activity in cleaving urethane bonds | researchgate.net |
| Protease K, Chymotrypsin | Polyurethanes (PUs) | Hydrolyzed the PUs | researchgate.net |
Molecular Design for Controlled Degradation Rates
The susceptibility of this compound-based polymers to enzymatic degradation can be tailored through molecular design. By modifying the chemical structure of the polymer, it is possible to control the rate of degradation for specific biomaterial applications.
One approach is to alter the hydrophilicity of the polymer. Increasing the hydrophilicity can enhance water uptake and make the polymer more accessible to enzymes, thereby accelerating degradation. acs.org Conversely, incorporating more hydrophobic components can slow down the degradation process. mdpi.commdpi.com
The choice of the diisocyanate and polyol components in the polyurethane synthesis also significantly influences the degradation rate. For instance, polyurethanes based on aliphatic diisocyanates like IPDI are generally more resistant to degradation than those with aromatic diisocyanates. 4medchem.comnih.gov The type of polyol used as the soft segment is also a major determinant, as the degradation of biodegradable polyurethanes is largely attributed to the hydrolytic and enzymatic degradation of these segments. nih.gov
Furthermore, the crosslink density of the polymer network can be adjusted to control degradation. researchgate.net A higher crosslink density can restrict the penetration of water and enzymes, leading to a slower degradation rate. nih.gov By carefully selecting the monomers and controlling the polymerization conditions, it is possible to create this compound-based polymers with predictable and controlled degradation profiles suitable for a range of biomedical applications.
Long-term Stability of this compound Polymer Networks
The long-term stability of this compound polymer networks is a critical factor for their successful application, particularly in demanding environments such as the oral cavity. mdpi.comacs.org Stability is primarily dictated by the resistance of the polymer to chemical and physical degradation over time. While this compound-based materials are designed for durability, they are not completely inert and can undergo slow degradation processes that may affect their performance and integrity. mdpi.commdpi.com
Water sorption is a key factor influencing long-term stability, as it can lead to the hydrolysis of ester and urethane linkages within the polymer network. nih.govmdpi.com The extent of water absorption is dependent on the chemical composition of the polymer, with more hydrophilic components leading to greater water uptake. sdc.fr The presence of urethane groups, while generally more hydrolytically stable than esters, can still contribute to water absorption through hydrogen bonding. mdpi.comnih.gov
The crosslink density of the polymer network also plays a significant role in its long-term stability. nih.gov A higher degree of crosslinking generally results in a more rigid and less permeable network, which can limit water diffusion and subsequent hydrolytic degradation. nih.gov However, incomplete polymerization can leave unreacted monomers that can leach out over time, potentially affecting the material's properties and biocompatibility. nih.gov
In the context of dental composites, studies have shown that the incorporation of urethane-based monomers can improve resistance to degradation compared to materials based solely on Bis-GMA. mdpi.com However, even these improved materials are not immune to long-term degradation, especially when exposed to the combined effects of water, enzymes, and fluctuating pH found in the oral environment. mdpi.commdpi.com Research into the long-term behavior of these materials often involves accelerated aging tests to simulate clinical conditions and predict their service life. carbodiimide.comresearchgate.net
Analysis of Chemical Aging Phenomena
Chemical aging in this compound-based polymers, particularly in aqueous or solvent environments, primarily involves the hydrolysis of susceptible bonds within the polymer network. The urethane and ester groups present in the this compound structure are the main sites for chemical attack.
Water and other small molecules can diffuse into the polymer network, a process governed by Fick's law. ensam.eu The rate of diffusion and the maximum uptake of the solvent are influenced by the polymer's affinity with the solvent and its cohesive energy. ensam.eu Studies on similar urethane dimethacrylate (UDMA) networks have shown that once inside the network, these molecules can catalyze the breakdown of the polymer chains. ensam.eunih.gov
The chemical structure of the dimethacrylate monomer plays a significant role in its resistance to chemical aging. nih.gov For example, the presence of hydroxyl groups, as in Bis-GMA, can lead to strong hydrogen bonding, which can influence the polymer's mechanical properties and degradation behavior. mdpi.com In contrast, the absence of these groups in other monomers can affect their viscosity and the resulting polymer network structure. mdpi.com
The degradation of the polymer network leads to a deterioration of its physical and mechanical properties. A decrease in crosslink density due to chain scission results in reduced flexural strength, modulus, and hardness, and can increase the material's brittleness. mdpi.commdpi.com
Methodologies for Assessing Network Integrity Over Time
A variety of analytical techniques are employed to monitor and quantify the degradation of this compound-based polymer networks over time. These methods provide insights into changes in chemical structure, mechanical properties, and surface morphology.
Spectroscopic and Chromatographic Techniques:
Fourier Transform Infrared (FTIR) Spectroscopy is a fundamental tool for tracking chemical changes in the polymer network. core.ac.uktuwien.at By monitoring the intensity of characteristic absorption bands, such as those for ester and urethane groups, it is possible to follow their degradation. The appearance of new peaks, for example, corresponding to carboxyl and hydroxyl groups, provides evidence of hydrolysis. researchgate.net
Raman Spectroscopy offers complementary information to FTIR and is also used for investigating polymer degradation. core.ac.uktuwien.at
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight-Mass Spectrometry (MALDI-TOF-MS) are powerful techniques for analyzing the degradation products of the polymer, providing detailed information about the chemical fragments resulting from chain scission. core.ac.uktuwien.at
Thermal Analysis:
Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer. core.ac.uktuwien.at Changes in the decomposition temperature can reflect alterations in the polymer structure resulting from aging. ugent.be
Mechanical Testing:
Tensile and Flexural Strength Testing are direct methods to assess the impact of degradation on the mechanical performance of the polymer. nih.govmdpi.com A significant decrease in these properties over time is a clear indicator of network breakdown. nih.gov
Dynamic Mechanical Analysis (DMA) is used to evaluate the viscoelastic properties of the polymer, including the storage modulus and tan δ. ugent.beresearchgate.net Changes in these parameters can be correlated with alterations in the crosslink density and molecular mobility resulting from degradation.
Microscopy and Surface Analysis:
Scanning Electron Microscopy (SEM) is utilized to visualize the morphological changes on the polymer surface and in the bulk material following degradation. nih.govmdpi.com The formation of cracks, pits, and a more porous structure can be observed. researchgate.netmdpi.com
Atomic Force Microscopy (AFM) provides high-resolution imaging of the surface topography, allowing for the detection of nanoscale changes such as increased roughness due to erosion. mdpi.com
Laser-Induced Breakdown Spectroscopy (LIBS) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) are advanced techniques that can be used for depth profiling and analyzing changes in the elemental composition of the polymer due to degradation and environmental interactions. core.ac.uk
Gravimetric and Swelling Studies:
Gravimetric analysis , by measuring the mass loss of the polymer over time when immersed in a solvent, provides a straightforward method to quantify the extent of degradation. ensam.eumdpi.com
Swelling studies can give an indication of the crosslink density of the polymer network. An increase in the swelling ratio over time suggests a decrease in crosslink density due to chain scission. rsc.org
Table of Research Findings on Polymer Degradation Analysis
| Analytical Technique | Observation | Interpretation | References |
|---|---|---|---|
| FTIR Spectroscopy | Decrease in ester and urethane band intensity; appearance of hydroxyl and carboxyl bands. | Hydrolytic cleavage of ester and urethane linkages. | core.ac.uk, tuwien.at, researchgate.net |
| Differential Scanning Calorimetry (DSC) | Decrease in Glass Transition Temperature (Tg). | Reduction in crosslink density and network integrity. | rsc.org, ugent.be |
| Mechanical Testing | Decrease in flexural and tensile strength. | Weakening of the polymer network due to chain scission. | mdpi.com, nih.gov |
| Scanning Electron Microscopy (SEM) | Formation of surface cracks, pits, and increased porosity. | Physical manifestation of material degradation and erosion. | mdpi.com, nih.gov, researchgate.net |
| Gravimetric Analysis | Mass loss over time in a solvent. | Leaching of degradation byproducts. | mdpi.com, ensam.eu |
Table of Methodologies for Assessing Network Integrity
| Methodology | Parameter Measured | Information Gained | References |
|---|---|---|---|
| Spectroscopy (FTIR, Raman) | Changes in chemical bond vibrations. | Identification of functional group degradation. | core.ac.uk, tuwien.at |
| Thermal Analysis (DSC, TGA) | Glass transition temperature, decomposition temperature. | Changes in crosslink density and thermal stability. | core.ac.uk, rsc.org, tuwien.at, ugent.be |
| Mechanical Analysis (Tensile, DMA) | Strength, modulus, viscoelastic properties. | Quantification of the loss of mechanical performance. | rsc.org, mdpi.com, nih.gov, ugent.be |
| Microscopy (SEM, AFM) | Surface morphology and topography. | Visualization of physical damage and erosion. | mdpi.com, nih.gov |
| Chromatography (Py-GC-MS) | Separation and identification of degradation products. | Elucidation of degradation pathways. | core.ac.uk, tuwien.at |
Theoretical and Computational Investigations of Bis Hema Ipdi
Molecular Modeling of Bis-HEMA IPDI and its Polymerization
Molecular modeling encompasses a range of computational techniques used to simulate the behavior of molecules and their assemblies. For this compound, these simulations are crucial for understanding how the monomer's structure influences the formation and characteristics of the resulting polymer network.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the this compound monomer and the resulting polymer chains. The flexibility of the monomer is a key determinant of the polymerization kinetics and the final network structure. The this compound monomer contains a rigid cycloaliphatic isophorone (B1672270) diisocyanate (IPDI) core and more flexible hydroxyethyl (B10761427) methacrylate (B99206) (HEMA) arms.
Simulations can predict the likely spatial arrangements of the monomer in a liquid state, providing insights into intermolecular interactions that affect properties like viscosity. For the polymer, MD simulations can model the dynamics of the growing polymer chains, including their rotational motions and entanglement, which are critical for understanding the material's mechanical properties. For instance, simulations of similar urethane (B1682113) dimethacrylate (UDMA) systems have shown that the flexibility of the monomer and the potential for hydrogen bonding significantly impact the polymer network's final properties. mdpi.commdpi.com
The polymerization of difunctional monomers like this compound leads to the formation of a complex, three-dimensional crosslinked network. Computational models can predict the topology of this network, which is a key factor in determining the material's mechanical strength and stability.
A summary of key parameters related to the structure of this compound and related monomers is presented in the table below.
| Compound Name | Molecular Weight ( g/mol ) | Functionality | Key Structural Features |
| This compound | 482.57 | 2 | Cycloaliphatic IPDI core, urethane linkages, methacrylate groups |
| Bis-GMA | 512.59 | 2 | Aromatic bisphenol A core, hydroxyl groups, methacrylate groups |
| TEGDMA | 286.32 | 2 | Flexible triethylene glycol chain, methacrylate groups |
| UDMA (general) | Varies | 2 | Urethane linkages, methacrylate groups |
This table presents data for this compound and other common dimethacrylate monomers for comparative purposes.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed electronic-level information about molecules. These methods are invaluable for predicting the reactivity of monomers like this compound and for elucidating the mechanisms of polymerization.
DFT calculations can be used to determine the electronic structure of the this compound monomer, including the distribution of electron density and the energies of its molecular orbitals. This information is crucial for understanding its reactivity. For example, the reactivity of the methacrylate double bonds is a key factor in the polymerization process.
Furthermore, DFT can be used to model the energetics of reaction pathways, such as the addition of a radical to the double bond during polymerization. By calculating the activation energies for these steps, it is possible to predict the kinetics of the polymerization reaction. rsc.orgresearchgate.net Studies on similar systems have shown that the presence of different functional groups can influence the reactivity of the monomers. rsc.org
Photopolymerization of this compound is initiated by the generation of free radicals from a photoinitiator upon exposure to light. Quantum chemical calculations can provide insights into this process. For instance, DFT can be used to model the electronic excitation of the photoinitiator molecule and its subsequent decomposition to form radicals.
The efficiency of radical generation and the subsequent initiation of polymerization can be computationally assessed. cnrs.fr The interaction of the generated radicals with the this compound monomer is the first step of polymer chain growth, and the energetics of this process can be calculated to understand the initiation efficiency. While specific studies on this compound are limited, research on other dimethacrylate systems provides a framework for how such computational investigations can be conducted. cnrs.fr
Simulation of Physical Interactions in this compound Networks
The performance of a polymer network is not solely determined by its covalent crosslinks but also by the physical interactions between the polymer chains. In this compound networks, hydrogen bonding is a particularly important physical interaction.
Molecular dynamics simulations can be used to study the formation and dynamics of hydrogen bonds within the polymer network. mdpi.com The urethane groups in the this compound structure act as hydrogen bond donors and acceptors, leading to the formation of a physical network that reinforces the covalent network. The strength and density of these hydrogen bonds can be quantified through simulations, and their influence on the material's mechanical properties, such as its modulus and toughness, can be assessed. rsc.orgmdpi.com
The table below summarizes some of the properties influenced by the molecular structure and interactions in urethane dimethacrylate networks.
| Property | Influencing Factors | Computational Approach |
| Viscosity | Monomer size, flexibility, intermolecular hydrogen bonding | Molecular Dynamics |
| Degree of Conversion | Monomer reactivity, diffusion limitations, network vitrification | Kinetic Modeling, MD Simulations |
| Mechanical Strength | Covalent crosslink density, physical crosslinks (H-bonds), network topology | MD Simulations, Finite Element Analysis |
| Glass Transition Temp. | Chain stiffness, crosslink density, intermolecular forces | MD Simulations |
This table provides a general overview of how computational methods can be applied to understand the properties of urethane dimethacrylate networks like those formed from this compound.
Molecular Dynamics Simulations of Hydrogen Bonding
Molecular dynamics (MD) simulations and other computational techniques, such as Density Functional Theory (DFT), are powerful tools for investigating the complex interactions within polymer networks. In poly(urethane-dimethacrylate) systems like those formed from this compound, hydrogen bonding is a critical type of physical crosslink that significantly influences the material's properties. mdpi.com
Hydrogen bonds in these networks primarily form between the proton-donating N-H group of the urethane linkage and proton-accepting sites, such as the carbonyl (C=O) group of another urethane linkage or the ester groups within the polymer backbone. mdpi.commdpi.com The structure of the diisocyanate, in this case, Isophorone Diisocyanate (IPDI), plays a crucial role in the nature and strength of these bonds. mdpi.com The cycloaliphatic and asymmetric structure of IPDI influences the spatial arrangement of the polymer chains, which in turn affects the formation and stability of the hydrogen-bonded network. atamanchemicals.com
Table 1: Characteristics of Hydrogen Bonds in Urethane-Dimethacrylate Networks
| Proton Donor Group | Primary Proton Acceptor Group | Secondary Proton Acceptor Group | Resulting Interaction | Effect on Network |
|---|---|---|---|---|
| Urethane (N-H) | Urethane Carbonyl (C=O) | Ester Carbonyl (C=O) | Inter- and intra-chain physical crosslinking | Increases stiffness and reduces chain mobility mdpi.comresearchgate.net |
| Hydroxyl (O-H) (if present from HEMA) | Urethane/Ester Carbonyl (C=O) | Ether Oxygen (-O-) | Strong physical crosslinking | Significantly increases viscosity and network rigidity mdpi.com |
Percolation Theory in Understanding Network Formation
Percolation theory is a mathematical framework used to describe the formation of connected clusters in a random system. It is particularly useful for understanding the sol-gel transition during the polymerization of multifunctional monomers like this compound. researchgate.net As the polymerization reaction proceeds, individual monomer units form covalent bonds, creating larger and larger branched clusters. The point at which a single, continuous cluster spans the entire system—the gel point—is a critical phenomenon that can be modeled as a percolation threshold. sci-hub.se
In the context of dimethacrylate polymer networks, percolation theory has been applied to analyze the morphology and structure of the resulting material. mdpi.comresearchgate.net Studies utilizing Atomic Force Microscopy (AFM) on the fracture surfaces of these polymers have shown that their morphology has a percolating structure. researchgate.net Key parameters derived from this theory include:
Percolation Probability (P): This represents the likelihood that a given point in the material belongs to the main, spanning network (the "gel" phase).
Length of the Percolation Path (L): This describes the tortuosity or effective length of the path through the continuous network.
Research on dental dimethacrylate networks has demonstrated a strong correlation between these percolation parameters and the presence of physical crosslinks, especially hydrogen bonds. mdpi.comresearchgate.net It has been observed that a higher crosslink density and stronger hydrogen bonding lead to a higher percolation probability, indicating the formation of larger and more integrated clusters during polymerization. mdpi.com The ability of the urethane groups in this compound to form strong hydrogen bonds favors the creation of massive clusters. mdpi.com This theoretical approach provides a quantitative method to link the monomer's chemical structure to the supramolecular organization and, consequently, to the final mechanical properties of the polymer network. mdpi.comresearchgate.net
Table 2: Application of Percolation Theory to Dimethacrylate Networks
| Network Characteristic | Percolation Parameter Influenced | Observed Relationship | Source Citation |
|---|---|---|---|
| Increased Hydrogen Bond Strength | Percolation Probability (P) | Increases P, leading to the formation of larger clusters. | mdpi.com |
| Increased Crosslink Density | Percolation Probability (P) | Increases P. | mdpi.com |
| Presence of Physical Crosslinks (H-Bonds) | Percolation Probability (P) and Path Length (L) | Both P and L are strongly dependent on hydrogen bonding. | researchgate.net |
| Network Morphology | Percolation Parameters (P, L) | Parameters are used to quantitatively characterize the fracture surface morphology. | researchgate.netresearchgate.net |
Advanced Characterization Methodologies for Bis Hema Ipdi Polymers
Spectroscopic Techniques for Structural Elucidation
Spectroscopy plays a pivotal role in confirming the chemical structure of both the Bis-HEMA IPDI monomer and the resultant polymer. mdpi.com These techniques are indispensable for verifying the synthesis and understanding the polymerization process at a molecular level. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying the functional groups present in a molecule. specificpolymers.com In the context of this compound, FTIR is crucial for both monitoring the synthesis of the monomer and tracking its polymerization. tandfonline.comcore.ac.uk
The synthesis of the this compound monomer from 2-hydroxyethyl methacrylate (B99206) (HEMA) and isophorone (B1672270) diisocyanate (IPDI) can be monitored by observing the disappearance of the characteristic isocyanate (–NCO) stretching band at approximately 2240-2260 cm⁻¹. evitachem.comnih.gov Concurrently, the formation of urethane (B1682113) linkages is confirmed by the appearance of bands corresponding to N-H stretching (around 3350 cm⁻¹), C=O stretching in the urethane group (around 1700 cm⁻¹), and C-N stretching (around 1530 cm⁻¹). nih.govresearchgate.net
During polymerization, the consumption of the methacrylate groups is monitored by the decrease in the intensity of the C=C stretching vibration peak, typically found around 1630–1660 cm⁻¹. nih.govmdpi.com The degree of conversion in dimethacrylate polymers is often determined by tracking the change in this peak's intensity relative to an internal standard peak that remains unchanged during the reaction. tandfonline.comnih.gov
Table 1: Characteristic FTIR Absorption Bands for this compound Monomer and Polymer
| Wavenumber (cm⁻¹) | Functional Group | Significance |
|---|---|---|
| ~3350 | N-H (stretching) | Indicates the presence of urethane linkages. nih.gov |
| 2926, 2855 | C-H (asymmetric and symmetric stretching) | Characteristic of the aliphatic parts of the molecule. mdpi.com |
| ~2260 | –NCO (stretching) | Disappearance confirms the complete reaction of the isocyanate groups during synthesis. evitachem.comacs.org |
| ~1700-1720 | C=O (stretching) | Corresponds to carbonyl groups in both urethane and methacrylate functionalities. Hydrogen bonding can cause shifts in this region. acs.org |
| ~1635 | C=C (stretching) | Its decreasing intensity is used to monitor the extent of polymerization. nih.gov |
| ~1530 | C-N (stretching) / N-H (bending) | Confirms the formation of urethane bonds. nih.gov |
This table provides representative values. Exact peak positions may vary based on the specific molecular environment and instrument calibration.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon (¹³C NMR), is an essential tool for the definitive structural confirmation of the this compound monomer and the analysis of the resulting polymer. mdpi.comdigitellinc.com It provides detailed information about the chemical environment of each atom in the molecule.
For the this compound monomer, ¹H NMR spectra can confirm the structure by identifying signals corresponding to the various protons in the molecule. tandfonline.com Key signals include those from the methyl protons of the IPDI core, the vinyl protons of the methacrylate groups, and the protons of the urethane linkages. mdpi.com For example, the signals for the methacrylate vinyl protons typically appear between 5.6 and 6.2 ppm, while the NH protons of the urethane bond can be observed around 6.2 to 7.0 ppm. mdpi.com
¹³C NMR complements this by providing information on the carbon skeleton. The carbon of the urethane bond, for instance, typically shows a signal around 155 ppm. mdpi.com The successful synthesis is confirmed by the presence of these characteristic signals and the absence of signals from the starting materials. tandfonline.com
Table 2: Representative ¹H NMR Chemical Shifts for this compound Monomer
| Chemical Shift (ppm) | Assignment |
|---|---|
| 0.86–1.90 | CH₃-, -CH₂- protons of the IPDI core |
| 1.94 | -CH₃ protons of the methacrylate group mdpi.com |
| 2.89 | -CH₂-NH- protons of the IPDI core mdpi.com |
| 3.30–3.70 | >CH-NH- protons of the IPDI core mdpi.com |
| 4.21-4.31 | -O-CH₂-CH₂-O- protons of the HEMA unit tandfonline.com |
| 5.67, 6.12 | =CH₂ vinyl protons of the methacrylate group mdpi.com |
Note: Chemical shifts are reported relative to a standard (e.g., TMS) and can vary depending on the solvent and experimental conditions.
Raman spectroscopy is a non-destructive light-scattering technique that provides information about vibrational modes in a molecule and is particularly well-suited for monitoring polymerization reactions in real-time. nih.gov Its low sensitivity to water and minimal sample preparation requirements make it a powerful tool for in situ studies. nih.govmdpi.com
Similar to FTIR, Raman spectroscopy can be used to follow the conversion of monomer to polymer by monitoring the intensity of a peak corresponding to the methacrylate C=C double bond (often found around 1640 cm⁻¹). nih.govnih.gov A reference peak, which is unaffected by the polymerization, is used for normalization to calculate the degree of conversion. nih.gov This allows for the collection of kinetic data, providing insights into the rate and extent of the reaction under various conditions. nih.govresearchgate.net The technique's ability to be used in situ means that the polymerization process can be observed as it happens, without the need to stop the reaction and take samples. mdpi.comnih.gov
Morphological Characterization of Polymer Networks
The performance of this compound polymers is not only dictated by their chemical structure but also by their higher-order morphology. Techniques that can probe the structure at the micro- and nanoscale are therefore essential.
Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and fracture surfaces of polymer networks, providing insights into their supramolecular structure. mdpi.commdpi.com In studies of urethane-dimethacrylate polymers, SEM has been used to examine the morphology of fracture surfaces, revealing information about the material's brittleness and internal structure. mdpi.comresearchgate.net
For instance, SEM analysis can reveal heterogeneous morphologies in polymer networks. mdpi.com The appearance of the fracture surface, whether smooth or rough with features like "rods" or "needles," can be correlated with the polymer's composition and mechanical properties. mdpi.commdpi.com In some cases, SEM images have shown that polymers based on IPDI can exhibit phase-segmented or heterogeneous morphologies, which can influence properties like impact resistance. mdpi.comresearchgate.netscientific.net
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide topographical information about a material's surface at the nanoscale. nih.gov It is particularly useful for studying microphase separation in block copolymers and polymer networks. nih.govdp.tech By operating in tapping mode, AFM can simultaneously map both the surface topography and variations in mechanical properties (phase imaging), which allows for the visualization of distinct domains within the polymer. nih.gov
In polyurethane systems, AFM is used to characterize the size, shape, and distribution of hard and soft segment domains. acs.org The hard segments, derived from the diisocyanate (IPDI) and chain extender, can form distinct domains within the soft segment matrix, which is derived from the polyol. This microphase separation is a critical factor influencing the polymer's mechanical and thermal properties. researchgate.netresearchgate.net AFM can reveal whether these domains are, for example, spherical or lamellar, and how they are organized at the surface. nih.gov The degree of phase separation can be influenced by factors such as the chemical structure of the components and the curing conditions. chem-soc.siresearchgate.net
X-ray Microcomputed Tomography for Crosslinking Structure
X-ray microcomputed tomography (microCT) is a powerful non-destructive 3D imaging technique that can be employed to analyze the structural changes in polymers during polymerization. nih.gov While primarily used to measure volumetric changes, this data provides significant insight into the crosslinking structure of polymers like those based on this compound. The fundamental principle involves measuring the volume of the polymer before and after the curing process. nih.gov
The transition from liquid monomer to a solid, crosslinked polymer network invariably results in a reduction in volume, known as polymerization shrinkage. This shrinkage occurs because the van der Waals distances between monomer molecules are replaced by shorter, covalent bond distances in the polymer network. MicroCT can precisely quantify this volumetric shrinkage by reconstructing a 3D model of the sample from numerous X-ray projections. nih.gov
By comparing the volume of the uncured resin with the volume of the cured polymer, the volumetric shrinkage can be calculated. This value is directly related to the degree of monomer conversion and the resulting crosslink density. core.ac.uk A higher degree of shrinkage generally implies a more extensive and denser crosslinked network. Therefore, microCT serves as an effective tool for indirectly characterizing the crosslinking structure, offering a method to assess the extent of polymerization under clinically relevant conditions without destroying the sample. nih.gov The technique is particularly valuable for analyzing the complex geometries found in applications like dental composites and 3D-printed structures. nih.govuni-koeln.deresearchgate.net
Thermal and Dynamic Mechanical Analysis for Network Understanding
Thermal and dynamic mechanical analysis are indispensable tools for understanding the network structure of this compound polymers. pocketdentistry.comresearchgate.net These techniques provide quantitative data on how the material responds to thermal energy and mechanical stress, which is directly influenced by the polymer's molecular architecture, including crosslink density and chain mobility. core.ac.ukmdpi.com By subjecting the polymer to controlled temperature and force programs, researchers can determine key properties such as the glass transition temperature (Tg), viscoelastic moduli, and damping behavior, which collectively paint a detailed picture of the internal network. researchgate.netacs.org
Differential Scanning Calorimetry (DSC) for Crosslinking and Phase Behavior
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal transitions of a polymer by measuring the difference in heat flow required to increase the temperature of a sample and a reference. uni-koeln.de For this compound polymers, DSC is crucial for determining the degree of conversion (DC) and understanding the material's phase behavior. core.ac.ukehu.es
The degree of conversion, which indicates the percentage of double bonds that have reacted to form the crosslinked network, can be determined by measuring the heat of polymerization. core.ac.uk The glass transition temperature (Tg) is another critical parameter obtained from DSC scans. mdpi.com The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is highly dependent on the crosslink density; a higher crosslink density restricts polymer chain mobility, leading to a higher Tg. ehu.es
Below is a table of properties for various monomers, including HEMA/IPDI, often studied in conjunction with these analytical techniques.
| Monomer | Molecular Weight (g/mol) | Viscosity (Pa·s) | Concentration of Double Bonds (mol/kg) |
|---|---|---|---|
| HEMA/IPDI | 482.5 | 12.33 | 4.14 |
| Bis-GMA | 512.6 | 1200 | 3.90 |
| TEGDMA | 286.3 | 0.011 | 6.99 |
| HEMA/TMDI | 470.6 | 6.22 | 4.25 |
Data sourced from a comparative study of dimethacrylate polymer networks. researchgate.net
Dynamic Mechanical Analysis (DMA) for Viscoelastic Response Mechanisms
Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to characterize the viscoelastic properties of polymers by applying an oscillatory force to a sample and measuring its response. acs.org For this compound polymers, DMA provides detailed information about stiffness, energy dissipation, and major thermal transitions. pocketdentistry.commdpi.com
The primary outputs of a DMA experiment are the storage modulus (E'), the loss modulus (E''), and the tangent delta (tan δ).
Storage Modulus (E') : Represents the elastic portion of the material's response and is a measure of its stiffness. For a highly crosslinked polymer like cured this compound, the storage modulus is high in the glassy region and drops significantly at the glass transition. acs.org
Loss Modulus (E'') : Represents the viscous portion of the response and is related to the material's ability to dissipate energy, often as heat. acs.org
Tan Delta (tan δ) : Calculated as the ratio of the loss modulus to the storage modulus (E''/E'), this value is also known as the damping factor. The peak of the tan δ curve is frequently used to define the glass transition temperature (Tg), as it signifies the point of maximum energy dissipation and molecular motion. pocketdentistry.comacs.org
Research has shown that HEMA/IPDI homopolymers produce networks with a higher modulus compared to those made from Bis-GMA. mdpi.com DMA testing allows for precise quantification of these differences. For example, in one study, the flexural modulus of a HEMA/IPDI homopolymer was found to be 4406 MPa, significantly higher than that of a Bis-GMA homopolymer at 3872 MPa. mdpi.com This indicates a stiffer network, likely resulting from a higher degree of conversion and the specific molecular structure of the IPDI core. mdpi.comresearchgate.net
The following table presents mechanical properties of various homopolymers and copolymers, illustrating the influence of composition on the final network properties.
| Polymer Composition | Flexural Modulus (MPa) | Flexural Strength (MPa) | Brinell Hardness (N/mm²) |
|---|---|---|---|
| poly(HEMA/IPDI) | 4406 | 96 | 231 |
| poly(Bis-GMA) | 3872 | 102 | 112 |
| poly(TEGDMA) | 3910 | 145 | 145 |
| HEMA/IPDI–TEGDMA (80:20) | 4283 | 108 | 236 |
| Bis-GMA–TEGDMA (80:20) | 3876 | 96 | 113 |
Data sourced from a comparative study of dimethacrylate polymer networks. mdpi.com
Q & A
Q. Q1. What are the critical physicochemical properties of Bis-HEMA IPDI that influence its reactivity in polymer synthesis?
Methodological Answer : To evaluate reactivity, researchers should measure key properties such as:
- Hydroxyl value (via titration per ASTM E222-17) to determine active hydrogen availability for urethane bond formation.
- Viscosity (using a rheometer at 25°C) to assess suitability for solvent-free formulations.
- FTIR/NMR spectroscopy to confirm structural integrity and identify impurities (e.g., residual isocyanate groups) that may affect crosslinking efficiency .
Experimental Design Tip: Compare results with analogs like HEMA-TDI to contextualize reactivity differences.
Q. Q2. How can researchers mitigate skin sensitization risks when handling this compound in laboratory settings?
Methodological Answer :
- In vitro assays : Use the Local Lymph Node Assay (LLNA) or h-CLAT (human Cell Line Activation Test) to predict sensitization potential .
- Protective protocols : Implement glove permeation testing (ASTM F739) for nitrile gloves and ensure fume hood use during synthesis.
- Toxicokinetic modeling : Apply predictive algorithms (e.g., OECD QSAR Toolbox) to estimate dermal absorption rates .
Advanced Research Questions
Q. Q3. How can conflicting data on this compound’s dermal absorption rates be resolved in toxicological studies?
Methodological Answer : Contradictions often arise from methodological variability. To address this:
- Standardize protocols : Adopt OECD TG 428 for in vitro skin absorption studies using human epidermis.
- Control variables : Document temperature, vehicle composition (e.g., acetone vs. water), and exposure duration.
- Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies, adjusting for publication bias .
Q. Q4. What experimental strategies can elucidate the mechanistic pathways of this compound-induced immune-mediated dermatitis?
Methodological Answer :
- Transcriptomic profiling : Use RNA sequencing of exposed dendritic cells to identify upregulated cytokines (e.g., IL-18, IL-1β) linked to Th2/Th17 responses.
- Molecular docking studies : Simulate interactions between IPDI metabolites and HLA-DR alleles to predict hapten-protein binding affinities .
- Longitudinal cohort studies : Track occupational exposure biomarkers (e.g., urinary IPDA metabolites) in workers with/without dermatitis .
Data Analysis and Reproducibility
Q. Q5. How should researchers design experiments to ensure reproducibility in this compound polymerization studies?
Methodological Answer :
- Pre-registration : Document synthesis parameters (e.g., stoichiometry, catalyst type, curing temperature) in open-access repositories like Zenodo.
- Quality controls : Include reference materials (e.g., NIST-certified monomers) and validate FTIR spectra against published databases .
- Collaborative validation : Use round-robin testing across labs to identify inter-lab variability sources (e.g., humidity effects on curing) .
Q. Q6. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer :
- Non-linear regression : Fit data to Hill or log-logistic models to estimate EC50 values for cytotoxicity.
- Bayesian hierarchical modeling : Account for nested data structures (e.g., repeated measures in animal studies).
- Sensitivity analysis : Use Monte Carlo simulations to assess uncertainty in absorption rate assumptions .
Literature and Knowledge Gaps
Q. Q7. How can systematic reviews identify understudied toxicological endpoints for this compound?
Methodological Answer :
- PRISMA-guided reviews : Screen databases (PubMed, Embase) using MeSH terms like "diisocyanates/adverse effects" and "dermatitis, allergic contact/chemically induced."
- Gap analysis tools : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to map existing evidence and highlight missing data (e.g., chronic low-dose exposure effects) .
Q. Q8. What methodologies are lacking in current structure-activity relationship (SAR) models for predicting this compound’s environmental persistence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
